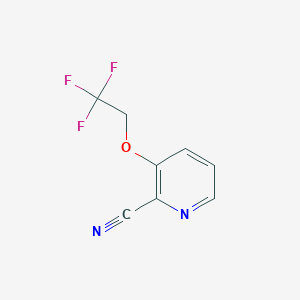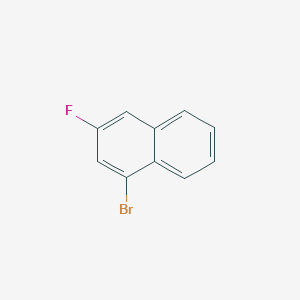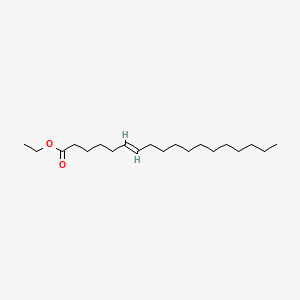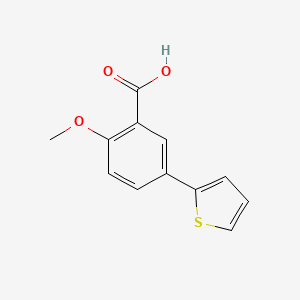
2-Methoxy-5-(thiophene-2-yl)benzoic acid
Overview
Description
“2-Methoxy-5-(thiophene-2-yl)benzoic acid” is a compound that contains a thiophene ring, a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also contains a methoxy group and a carboxylic acid group .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another approach involves the functionalization of thiophenes by electrophilic, nucleophilic, or radical reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, a methoxy group at the 2-position, and a carboxylic acid group . The thiophene ring contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. These include electrophilic substitution reactions, where thiophene reacts with electrophiles due to the presence of the sulfur atom . Protodeboronation of pinacol boronic esters is another reaction that can be applied to thiophene derivatives .Scientific Research Applications
Photophysical Properties
- Enhanced Quantum Yield and Luminescence : The introduction of methoxy groups to 5-position of the thiophenyl moiety in compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate leads to significantly enhanced quantum yield and deep blue luminescence. This property is particularly pronounced in methylene chloride, indicating potential applications in photophysical studies and materials science (Kim et al., 2021).
Synthesis and Chemical Structure
Synthesis of Isomeric Acids : The synthesis and characterization of isomeric benzo[b]thiophene-2-carboxylic acids, which include methoxy and methyl groups at specific positions, have been explored. These acids offer insights into the structural variations and their implications in chemical reactions (Campaigne & Abe, 1975).
Derivative Synthesis for Antidepressants : Benzo[b]thiophene derivatives, including those with methoxy groups, have been synthesized for potential use as dual antidepressant drugs. Their in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition highlights their potential in pharmacological research (Orus et al., 2002).
Ring Closure Reactions and Derivatives : The creation of 2-Phenyl-5-methoxy-benzo[b]thiophene-3-carbonsäure through ring closure reactions, and its subsequent conversion into amides and esters, demonstrates the compound's versatility in organic synthesis (Sauter & Dzerovicz, 1970).
Material Science Applications
- Polymer-Silica Composites : The integration of thiophene-based polymers into silica to create composites, as seen in the preparation of Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica, indicates potential applications in material science and nanotechnology (Kubo et al., 2005).
Solid-State Structures and Intermolecular Forces
- Packing Effects in Solid-State Structures : Studies on thiophene derivatives, including those with methoxy groups, have shed light on the impact of functional groups and intermolecular forces on their solid-state structures. This research is significant for understanding the material properties and design of new compounds (Bettencourt‐Dias et al., 2005).
Photophysical and Electrochemical Applications
- Optoelectronic Properties : The study of D-π-A thiophene substituted 1,3,4-oxadiazole derivatives, which include methoxy groups, for optoelectronic applications, combines experimental and computational approaches. This research is crucial for developing new materials for OLEDs, solar cells, and sensors (Thippeswamy et al., 2021).
Future Directions
Properties
IUPAC Name |
2-methoxy-5-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-10-5-4-8(7-9(10)12(13)14)11-3-2-6-16-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPAZDEQAPDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
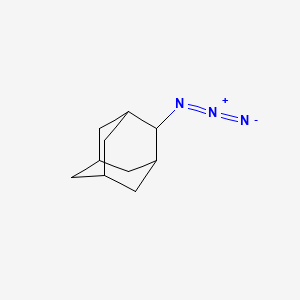

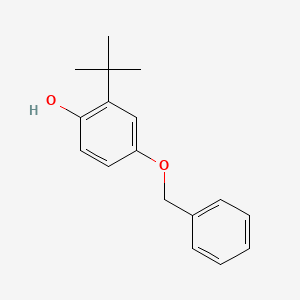
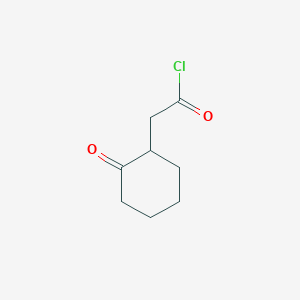
![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)

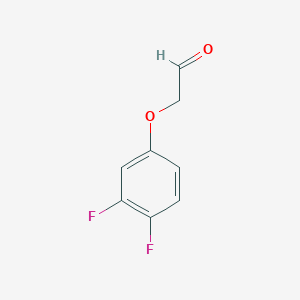
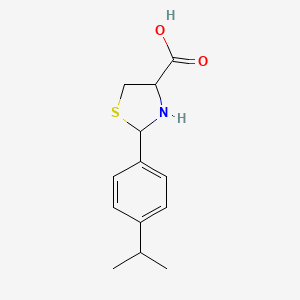
![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)

